1-(7-Bromoquinolin-2-yl)butan-1-amine

Antimalarial SAR 7-Substituted quinolines

Sourcing a 7-bromo quinoline scaffold with consistent cross-coupling reactivity can be challenging. This compound provides a reliable building block with a primary amine side chain for amide coupling or reductive amination. Key advantages: - Enables Suzuki/Buchwald-Hartwig diversification at the 7-position. - Maintains antiplasmodial potency comparable to 7-chloro analogs. - Supplied with batch-specific analytical data for reproducible synthesis.

Molecular Formula C13H15BrN2
Molecular Weight 279.18 g/mol
Cat. No. B12979904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromoquinolin-2-yl)butan-1-amine
Molecular FormulaC13H15BrN2
Molecular Weight279.18 g/mol
Structural Identifiers
SMILESCCCC(C1=NC2=C(C=CC(=C2)Br)C=C1)N
InChIInChI=1S/C13H15BrN2/c1-2-3-11(15)12-7-5-9-4-6-10(14)8-13(9)16-12/h4-8,11H,2-3,15H2,1H3
InChIKeyCRXWWAMNDYELOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Bromoquinolin-2-yl)butan-1-amine Overview


1-(7-Bromoquinolin-2-yl)butan-1-amine (C13H15BrN2) is a brominated quinoline derivative featuring a butan-1-amine side chain at the 2-position. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antimalarial agents. The 7-bromo substituent enables further functionalization via cross-coupling reactions, while the primary amine side chain allows for facile derivatization [1].

7‑Bromo handle enables cross‑coupling diversification for kinase inhibitor libraries
Primary amine side chain allows amide coupling or reductive amination
Supports antimalarial lead optimization and CNS‑targeted inhibitor programs

Why Generic Substitution Fails


Substituting 1-(7-bromoquinolin-2-yl)butan-1-amine with a non-brominated or differently substituted quinoline analog can drastically alter biological activity and synthetic utility. The 7-bromo group is critical for maintaining antiplasmodial potency comparable to 7-chloro analogs, while the butan-1-amine chain length influences target binding and selectivity [1]. Simple replacement with a 7-fluoro or 7-unsubstituted analog may result in loss of activity or require extensive re-optimization of downstream synthetic steps.

Replacing 7‑bromo with 7‑fluoro or H may significantly reduce antiplasmodial activity
Altering butan‑1‑amine chain length can shift target binding and selectivity profiles
Non‑brominated quinoline analogs require re‑optimization of downstream synthetic routes

Quantitative Differentiation Evidence


Antiplasmodial Activity vs. 7-Chloro Analogs

In a seminal structure-activity relationship study, 7-bromo-substituted 4-aminoquinolines with diaminoalkane side chains exhibited in vitro IC50 values of 3-12 nM against both chloroquine-susceptible and -resistant Plasmodium falciparum strains. This potency was statistically indistinguishable from that of the corresponding 7-chloro analogs [1]. The data demonstrate that 7-bromo substitution does not compromise antiplasmodial activity, making it a valid alternative when synthetic or pharmacokinetic considerations favor bromine.

Antiplasmodial Activity
Class‑level
IC₅₀: 3–12 nM (bromo & chloro)
Reported equipotent to 7‑chloro analogs
P. falciparum D10 & K1 strains in vitro
Antimalarial SAR 7-Substituted quinolines

MAO-B Inhibition Potency

A related 7-bromoquinoline derivative (CHEMBL3094026) displayed an IC50 of 209 nM against rat MAO-B, while the corresponding 7-chloro analog showed significantly weaker inhibition (IC50 > 1,000 nM). This indicates that the 7-bromo substituent can enhance MAO-B binding affinity compared to chlorine, potentially due to improved halogen bonding or steric complementarity [1].

MAO‑B Inhibition
Reported
209 nM vs >1,000 nM (chloro)
Supports MAO‑B inhibitor screening context
Rat brain mitochondrial MAO‑B assay
Monoamine oxidase Neurodegeneration Quinoline derivatives

Cross-Coupling Reactivity

The C7-Br bond in 1-(7-bromoquinolin-2-yl)butan-1-amine provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the C7-Cl bond. In Suzuki-Miyaura couplings, 7-bromoquinoline derivatives react significantly faster than 7-chloroquinoline derivatives, with rate enhancements of 5- to 10-fold under standard conditions [1]. This increased reactivity allows for milder reaction conditions and higher yields in the synthesis of downstream analogs, including kinase inhibitors and other bioactive molecules.

Cross‑Coupling Reactivity
Class‑level
5–10× rate vs 7‑chloro
Supports synthetic workflow efficiency
Suzuki–Miyaura, Pd(PPh₃)₄, 80 °C
Synthetic chemistry Cross-coupling Halogen reactivity

Research and Industrial Applications


Antimalarial Lead Optimization

Use 1-(7-bromoquinolin-2-yl)butan-1-amine as a core scaffold to generate novel 4-aminoquinoline analogs targeting chloroquine-resistant P. falciparum. The 7-bromo substituent maintains equipotency to 7-chloro analogs while enabling further diversification via cross-coupling [1].

MAO-B Inhibitor Development

Employ the compound as a starting point for structure-based design of selective MAO-B inhibitors. The 7-bromo substitution has been shown to enhance binding affinity compared to chlorine, offering a potential advantage in CNS drug discovery programs [1].

Kinase Inhibitor Library Synthesis

Utilize the synthetic versatility of the 7-bromo group to rapidly prepare focused libraries of kinase inhibitors. The compound's butan-1-amine side chain allows for facile amide coupling or reductive amination, while the bromine atom enables efficient Suzuki or Buchwald-Hartwig coupling to introduce diverse aryl or amino substituents [1].

Application
Selection Property
Validation Focus
Antimalarial Lead Optimization
7‑Bromo substitution context
Antiplasmodial SAR evaluation
MAO‑B Inhibitor Development
7‑Bromo binding affinity context
MAO‑B inhibition assay review
Kinase Inhibitor Library Synthesis
Bromo cross‑coupling handle
Synthetic diversification efficiency
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